molecular formula C10H13BrO B8742837 2-(4-Bromo-2-methylphenyl)propan-2-ol

2-(4-Bromo-2-methylphenyl)propan-2-ol

Cat. No.: B8742837
M. Wt: 229.11 g/mol
InChI Key: BAPBOPLNEKMMNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromo-2-methylphenyl)propan-2-ol is a tertiary alcohol featuring a brominated aromatic ring with a methyl substituent at the 2-position. For example, 2-(5-Bromo-2-methylphenyl)propan-2-ol (a positional isomer) is reported as a key intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are antidiabetic agents . The tert-alcohol group and brominated aromatic ring likely contribute to its reactivity in coupling reactions or as a building block in medicinal chemistry.

Properties

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

2-(4-bromo-2-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H13BrO/c1-7-6-8(11)4-5-9(7)10(2,3)12/h4-6,12H,1-3H3

InChI Key

BAPBOPLNEKMMNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(C)(C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 2-(4-Bromo-2-methylphenyl)propan-2-ol, emphasizing differences in substituents, functional groups, and applications:

Compound Name Substituents Functional Group Molecular Weight Key Applications/Properties Reference
2-(5-Bromo-2-methylphenyl)propan-2-ol 5-Bromo, 2-methyl Tertiary alcohol 229.11 g/mol Intermediate for SGLT2 inhibitors; crystal structure with hydrogen-bonded tetramers .
2-(4-Bromophenyl)-2-methylpropan-1-ol 4-Bromo (no 2-methyl) Primary alcohol 229.11 g/mol Structural isomer; differing solubility/reactivity due to primary vs. tertiary alcohol group .
2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid 4-Bromo, 2-fluoro Carboxylic acid 259.09 g/mol Enhanced electronegativity from fluorine; potential biochemical reagent .
2-(5-Bromo-2-methoxyphenyl)propan-2-ol 5-Bromo, 2-methoxy Tertiary alcohol 245.12 g/mol Methoxy group improves lipophilicity; used in synthetic routes for pharmaceuticals .
2-(2-Bromo-5-methylphenyl)-propan-2-ol 2-Bromo, 5-methyl Tertiary alcohol 229.11 g/mol Steric effects alter reactivity; research applications in small-molecule synthesis .

Key Comparative Insights :

Substituent Position and Bioactivity: The position of bromine and methyl groups significantly influences pharmacological relevance.

Functional Group Impact: Replacing the tertiary alcohol with a carboxylic acid (e.g., 2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid) shifts the compound’s reactivity toward carboxylate-based coupling reactions, useful in peptide synthesis or prodrug design . Primary alcohols (e.g., 2-(4-Bromophenyl)-2-methylpropan-1-ol) exhibit higher polarity than tertiary alcohols, affecting solubility and metabolic stability .

Synthetic Utility :

  • Methoxy-substituted analogs (e.g., 2-(5-Bromo-2-methoxyphenyl)propan-2-ol) demonstrate improved synthetic versatility due to the electron-donating methoxy group, which facilitates electrophilic substitutions .

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